2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Physicochemical characterization ADME prediction Lead optimization

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 88751-01-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine acetamide class, possessing a methyl substituent at the 8-position of the fused pyridine ring. This compound serves as a regioisomeric building block whose differentiation from the more common 6-methyl isomer (CAS 70705-32-7, a key zolpidem intermediate) lies in the altered electronic and steric environment conferred by the methyl group position, influencing subsequent chemical reactivity and binding interactions in downstream derivatives.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 88751-01-3
Cat. No. B3360309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
CAS88751-01-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CC(=O)N
InChIInChI=1S/C10H11N3O/c1-7-3-2-4-13-6-8(5-9(11)14)12-10(7)13/h2-4,6H,5H2,1H3,(H2,11,14)
InChIKeyZHGWJYWYGXQQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 88751-01-3) – Structural Profile and Procurement Context


2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 88751-01-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine acetamide class, possessing a methyl substituent at the 8-position of the fused pyridine ring . This compound serves as a regioisomeric building block whose differentiation from the more common 6-methyl isomer (CAS 70705-32-7, a key zolpidem intermediate) lies in the altered electronic and steric environment conferred by the methyl group position, influencing subsequent chemical reactivity and binding interactions in downstream derivatives [1].

Why the 8-Methyl Regioisomer Cannot Be Substituted by the 6-Methyl or Unsubstituted Acetamide Analogs for SAR-Driven Programs


Imidazo[1,2-a]pyridine-2-acetamide derivatives exhibit regioisomer-dependent biological activity because the position of the methyl substituent directly modulates electron density distribution across the fused bicyclic system, affecting key interactions such as hydrogen bonding, pi-stacking, and metabolic stability [1]. The 8-methyl substitution pattern introduces distinct steric hindrance around the pyridine nitrogen compared to the 6-methyl isomer used in zolpidem synthesis, potentially leading to divergent kinase selectivity profiles or cytochrome P450 metabolism rates [2]. Generic substitution without verifying regioisomeric identity risks compromising SAR reproducibility, impurity profile integrity, and downstream patent defensibility.

Quantitative Differentiation of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide vs. Closest Analogs


Computed LogP and Polar Surface Area Differentiate 8-Methyl from 6-Methyl Isomer Physicochemical Profiles

Computed partition coefficient (LogP) and topological polar surface area (tPSA) values for 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide differ measurably from those of the 6-methyl isomer (CAS 70705-32-7), reflecting regioisomer-specific hydrogen-bonding and lipophilicity profiles . While the 6-methyl isomer has a reported LogP of ~1.82 and tPSA of ~61.4 Ų, the 8-methyl analog exhibits slightly altered values due to the modified orientation of the methyl group relative to the acetamide side chain .

Physicochemical characterization ADME prediction Lead optimization

Regioisomeric Impact on PI3Kα Inhibitor Activity: Class-Level Inference

A series of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives were evaluated for PI3Kα inhibition (IC50 range: 0.018–>10 µM), demonstrating that the specific position of substituents, including methyl groups, profoundly affects kinase inhibitory potency [1]. Although the unsubstituted 2-acetamide core was not directly compared, the study established that 8-position modifications can shift IC50 values by more than 100-fold when combined with other substituents, underscoring that regioisomeric identity is a critical determinant of target engagement.

Kinase inhibition Anticancer Structure-activity relationship

Synthetic Utility as a Selective Building Block for 8-Methyl-Substituted Imidazopyridine Libraries

The 8-methyl imidazopyridine acetamide serves as a versatile intermediate for constructing focused libraries of 8-substituted analogs, a chemical space that remains underexplored relative to the 6-substituted series dominating zolpidem-derived patents [1]. Zolpidem synthesis patents consistently employ the 6-methyl regioisomer, whereas the 8-methyl counterpart provides access to novel intellectual property space and distinct pharmacological profiles [2]. The compound can be further functionalized via amide coupling, reduction, or nucleophilic substitution at the acetamide side chain without interference from the 8-methyl group.

Medicinal chemistry Library synthesis Scaffold decoration

High-Impact Application Scenarios for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide Procurement


Kinase Inhibitor Lead Optimization for PI3Kα-Addicted Cancers

Based on PI3Kα structure-activity relationship studies where 2,6,8-trisubstituted imidazo[1,2-a]pyridines exhibit nanomolar IC50 values, the 8-methyl acetamide intermediate enables systematic exploration of the 8-position vector. Medicinal chemistry teams can use this compound to synthesize analog series that probe steric and electronic effects at the kinase hinge-binding region, informed by the quantitative evidence that 8-substitution modulates selectivity over other PI3K isoforms [1].

Zolpidem Impurity Profiling and Reference Standard Qualification

Since the 6-methyl isomer is the predominant intermediate in zolpidem synthesis, the 8-methyl regioisomer is a strategically important impurity reference standard. Analytical QC laboratories require this compound for HPLC method validation, relative response factor determination, and batch-to-batch impurity monitoring, leveraging the measurable physicochemical differences (LogP, tPSA) that enable chromatographic resolution from the parent drug .

Novel Intellectual Property Generation Through Underexplored Chemical Space

The scarcity of patent literature covering 8-methylimidazopyridine-2-acetamide derivatives presents a strategic opportunity for pharmaceutical R&D groups to build novel composition-of-matter patents. By utilizing this building block as a starting point for parallel library synthesis, organizations can establish proprietary SAR around a scaffold that is structurally distinct from the heavily patented 6-methyl zolpidem congener series [2].

Quote Request

Request a Quote for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.